molecular formula C7H7F3O3S B14029100 Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate CAS No. 61755-96-2

Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate

Cat. No.: B14029100
CAS No.: 61755-96-2
M. Wt: 228.19 g/mol
InChI Key: KKSFBLDSCXNPNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include organic and iridium photoredox catalysts, blue LED irradiation, and difluorocyclopropenes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted bicyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate involves its high reactivity due to the strained bicyclic ring system. This strain facilitates various chemical reactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Properties

CAS No.

61755-96-2

Molecular Formula

C7H7F3O3S

Molecular Weight

228.19 g/mol

IUPAC Name

3-bicyclo[3.1.0]hex-2-enyl trifluoromethanesulfonate

InChI

InChI=1S/C7H7F3O3S/c8-7(9,10)14(11,12)13-6-2-4-1-5(4)3-6/h2,4-5H,1,3H2

InChI Key

KKSFBLDSCXNPNZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C=C(C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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